5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-11-16(22)8-9-19(14)30(27,28)26-10-4-5-15(13-26)12-20-24-21(25-29-20)17-6-2-3-7-18(17)23/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURYAJHHCBWEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound that integrates a piperidine ring, a sulfonyl group, and an oxadiazole structure. This unique combination suggests potential biological activities that merit investigation. The compound belongs to the oxadiazole class, known for diverse pharmacological properties.
Chemical Structure
The chemical formula for the compound is , with a molecular weight of 433.47 g/mol. Its structural components include:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Sulfonyl Group : Enhances solubility and biological activity.
- Oxadiazole Moiety : Associated with various biological effects.
Biological Activities
Research indicates that compounds containing oxadiazole and sulfonamide moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Antibacterial Mechanism : The sulfonamide group likely interferes with bacterial folic acid synthesis, a vital process for bacterial growth and replication.
Case Studies
In a study evaluating various oxadiazole derivatives, several compounds exhibited promising anti-inflammatory and antimicrobial activities. For example:
Scientific Research Applications
Biological Activities
The compound has shown promise in several areas:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as glioblastoma (LN229) through mechanisms involving DNA damage and cell cycle arrest . The unique structural features of 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole may enhance its efficacy against various cancer types.
Antidiabetic Properties
Preliminary studies have suggested that compounds containing oxadiazole moieties can lower glucose levels in diabetic models . In vivo studies using genetically modified Drosophila melanogaster indicated significant anti-diabetic activity, making this compound a candidate for further exploration in diabetes management.
Antimicrobial Activity
Oxadiazoles are known for their broad-spectrum antimicrobial activities. Similar compounds have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria . The potential for this compound to act against microbial infections warrants further investigation.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1,2,4-oxadiazole | Oxadiazole core with fluorinated phenyl | Anticancer | Lacks piperidine moiety |
| 4-Methylsulfonylphenyl oxadiazole | Sulfonamide group on phenol | Antimicrobial | No piperidine or fluorine |
| 1-(Pyridin-3-sulfonyl)-3-(trifluoromethyl)benzene | Sulfonamide with trifluoromethyl group | Antiviral | Different halogen pattern |
This table illustrates how the combination of piperidine and specific fluorinated aromatic groups may enhance pharmacological profiles compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
